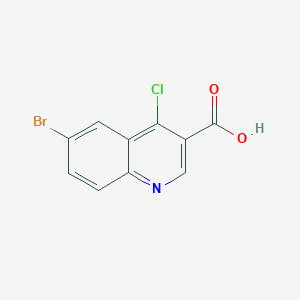

6-Bromo-4-chloroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYVWPBINSGVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591474 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-70-5 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179024-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline structure, followed by hydrolysis and subsequent chlorination. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process commencing with the reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form the ethyl ester of 6-bromo-4-hydroxyquinoline-3-carboxylic acid. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently chlorinated to yield the final product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][2]

Materials:

-

4-bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Petroleum ether

Procedure:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[1] During this time, the ethanol formed is removed by distillation.

-

Cyclization: The resulting intermediate adduct is added in portions to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.[1]

-

Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[1]

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Hydrolysis)

The ethyl ester is hydrolyzed to the carboxylic acid using a basic solution.[3]

Materials:

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

10% Sodium hydroxide (NaOH) solution

-

10N Hydrochloric acid (HCl)

Procedure:

-

A suspension of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in 10% aqueous NaOH is heated to reflux for 1 hour.[3]

-

The reaction mixture is then cooled to 0 °C.

-

The pH of the solution is adjusted to 1 with 10N HCl.[3]

-

The resulting precipitate, 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.[3]

Step 3: Synthesis of this compound (Chlorination)

The final step involves the chlorination of the 4-hydroxy group. This procedure is adapted from protocols for similar quinoline compounds.[4][5]

Materials:

-

6-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF) (optional, as catalyst)

-

Ice water

-

Saturated sodium bicarbonate solution

Procedure:

-

To a round-bottom flask, add 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) and phosphorus oxychloride (in excess, can act as solvent). A catalytic amount of DMF can also be added.[5]

-

The reaction mixture is heated to reflux (around 110 °C) and stirred for 3-6 hours.[4][5]

-

After completion, the reaction is cooled to room temperature.

-

The excess phosphorus oxychloride can be removed under reduced pressure.[4]

-

The reaction mixture is then slowly poured into ice water with stirring.

-

The pH of the mixture is carefully adjusted to ~8 with a saturated aqueous sodium bicarbonate solution to precipitate the product.[4]

-

The solid product, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Overview of a Promising Research Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the physicochemical properties, synthesis, and potential biological relevance of 6-Bromo-4-chloroquinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data on closely related analogues to provide a contextual framework for researchers.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 6-Bromo-4-chloroquinoline-2-carboxylic acid (Isomer)[1] | 6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester[2] | 6-Bromo-4-chloroquinoline (Precursor)[3] |

| Molecular Formula | C₁₀H₅BrClNO₂ | C₁₀H₅BrClNO₂ | C₁₂H₉BrClNO₂ | C₉H₅BrClN |

| Molecular Weight | 286.51 g/mol | 286.51 g/mol | 314.56 g/mol | 242.50 g/mol |

| Physical Form | Solid (predicted) | Solid | Solid | Solid |

| Melting Point | Data not available | Data not available | Data not available | 111.0 to 115.0 °C |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available | Data not available | Data not available |

| LogP (Calculated) | Data not available | 3.4 | Data not available | Data not available |

| SMILES String | Not available | C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | CCOC(=O)c1cnc2ccc(Br)cc2c1Cl | Clc1ccnc2ccc(Br)cc12 |

| InChI Key | Not available | PJRWJJGCTINMBV-UHFFFAOYSA-N | YGMLKBFPHVLHGT-UHFFFAOYSA-N | KJILYZMXTLCPDQ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, its synthesis can be inferred from established chemical transformations. The primary route would likely involve the synthesis of the precursor, 6-bromo-4-chloroquinoline-3-carbaldehyde, followed by its oxidation.

Synthesis of the Precursor: 6-Bromo-4-chloroquinoline

The synthesis of 6-bromo-4-chloroquinoline is documented and typically proceeds through a multi-step process starting from 4-bromoaniline.

Experimental Workflow for 6-Bromo-4-chloroquinoline Synthesis

A common method involves the following steps:

-

Condensation: 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate.

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent like diphenyl ether to form the quinoline ring system.

-

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid.

-

Decarboxylation: The resulting compound is heated to induce decarboxylation, yielding 6-bromo-4-hydroxyquinoline.

-

Chlorination: The 4-hydroxy group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline[4][5].

Oxidation to this compound

The synthesis of the target compound would involve the oxidation of the corresponding aldehyde, 6-bromo-4-chloroquinoline-3-carbaldehyde. While a specific protocol for this exact substrate is not available, general methods for the oxidation of heterocyclic aldehydes to carboxylic acids are well-established. One such common method is the Pinnick oxidation.

Proposed Experimental Protocol (Pinnick Oxidation)

This protocol is a generalized procedure and would require optimization for this specific substrate.

-

Dissolution: Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent mixture, such as tert-butanol and water.

-

Buffering: Add a mild acid scavenger, such as 2-methyl-2-butene, and a phosphate buffer (e.g., NaH₂PO₄) to the solution.

-

Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO₂) in water to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent like sodium bisulfite.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Workflow for the Proposed Oxidation

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinoline-3-carboxylic acid scaffold, in particular, has been investigated for various therapeutic targets.

Studies on related quinoline carboxylic acids have shown that they can act as inhibitors of various enzymes, including protein kinase CK2 and dihydroorotate dehydrogenase, which are implicated in cancer cell proliferation[6][7]. The specific substitution pattern on the quinoline ring is crucial for the compound's biological activity and selectivity.

While no specific biological data for this compound has been found, its structure suggests that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to determine its biological activity profile and potential as a lead compound in drug discovery.

Potential Research Directions

Conclusion

This compound is a halogenated quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While specific experimental physicochemical data for this compound is currently limited in the public domain, this guide provides an overview based on related compounds and established synthetic methodologies. The synthesis of this compound is feasible through the oxidation of its corresponding aldehyde, which can be prepared from commercially available starting materials. Given the broad biological activities of the quinoline scaffold, this compound represents a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to explore its biological potential.

References

- 1. 6-Bromo-4-chloroquinoline-2-carboxylic acid | C10H5BrClNO2 | CID 29922240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 6-Bromo-4-chloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document details the synthetic pathways, analytical methodologies for characterization, and expected spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing from 4-bromoaniline. The general synthetic route involves the formation of a quinoline ring system, followed by functional group manipulations to yield the target carboxylic acid.

A common pathway involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent to form an enamine intermediate. This intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ester group affords 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100-140°C, for a period of 1 to 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[3]

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

The ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% NaOH).

-

The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as indicated by TLC.

-

The reaction mixture is then cooled, and the pH is adjusted to acidic conditions (pH ~1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1]

Step 3: Chlorination to this compound

-

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[2][4]

Structural Elucidation and Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information for structural assignment.

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.0 - 9.3 | Singlet (s) | - |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~9.0 |

| H-7 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~9.0, ~2.0 |

| H-8 | ~8.4 - 8.6 | Doublet (d) | ~2.0 |

| COOH | >12.0 | Broad singlet (br s) | - |

Note: Predicted values based on analysis of similar quinoline structures.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and carboxylic acid carbons.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| Quaternary Carbons (C-4, C-6, C-4a, C-8a) | ~120 - 150 |

| CH Carbons (C-2, C-3, C-5, C-7, C-8) | ~120 - 145 |

Note: Predicted values based on typical chemical shifts for substituted quinolines.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include an appropriate spectral width (e.g., 0-15 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad |

| ~1700-1725 | C=O stretch (Carboxylic acid) | Strong |

| ~1600, ~1470 | C=C and C=N stretch (Aromatic ring) | Medium to Strong |

| ~1200-1300 | C-O stretch (Carboxylic acid) | Medium |

| Below 850 | C-Cl and C-Br stretch | Medium to Strong |

Note: Expected ranges based on characteristic IR absorption frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| [M-OH]⁺ | Loss of a hydroxyl radical. |

| [M-COOH]⁺ | Loss of the carboxylic acid group. |

Note: The exact m/z values will depend on the specific isotopes of Br and Cl present.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for structural characterization.

References

CAS number 98948-95-9 chemical properties and safety data

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS: 98948-95-9)

This technical guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the CAS number 98948-95-9.[1][2][3][4][5][6][7][8] Its structure features a bromine substituent at the 6th position and a carboxylic acid group at the 3rd position of the 4-hydroxyquinoline core. This compound is typically supplied as a white to off-white solid or powder.[3][7]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 98948-95-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₆BrNO₃ | [2][3][8] |

| Molecular Weight | 268.06 g/mol | [2][3][8] |

| Synonyms | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 3-Quinolinecarboxylic Acid, 6-Bromo-1,4-dihydro-4-oxo- | [3] |

| InChI | 1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| SMILES | OC(=O)c1cnc2ccc(Br)cc2c1O | [7] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [3][7] |

| Boiling Point | 412.1 °C at 760 mmHg | [6] |

| Flash Point | 203 °C | [6] |

| Density | 1.804 g/cm³ | [6] |

| Purity | Available as 95%, 96%, 97% | [3][6] |

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if ingested or inhaled.[2][7] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.[2]

Table 3: GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H319: Causes serious eye irritation | [7] |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen.[2]

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through the Gould-Jacobs reaction, followed by hydrolysis. This procedure is adapted from established methodologies for similar quinolone derivatives.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is continuously removed by distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of a high-boiling point solvent such as diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.

-

Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

The mixture is heated to reflux for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then cooled in an ice bath, and the pH is adjusted to acidic (pH 1-2) using a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

The resulting solid is collected by filtration, washed with water to remove any remaining salts, and dried to yield 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Characterization

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the synthesized compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the compound and any impurities, and then return to the initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: A solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.

Structural Confirmation by Spectroscopy

-

¹H NMR Spectroscopy: The structure of the compound can be confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and the carboxylic acid proton.

-

Mass Spectrometry (MS): The molecular weight of the compound can be verified using mass spectrometry. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

Visualizations

Caption: Workflow for the synthesis and characterization of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Caption: GHS hazard communication for 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 3. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID(98948-95-9) 1H NMR [m.chemicalbook.com]

- 6. 6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 7. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 8. benchchem.com [benchchem.com]

Potential Biological Activity of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential biological activities of 6-Bromo-4-chloroquinoline-3-carboxylic acid based on published data for structurally related quinoline derivatives. Direct experimental data for this specific compound is not extensively available in the public domain. The information presented herein is for research and informational purposes only.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline are known to exhibit significant anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The subject of this whitepaper, this compound, is a halogenated quinoline derivative. The presence of bromine and chlorine atoms, coupled with a carboxylic acid moiety at the 3-position, suggests a high potential for biological activity. Halogenation can significantly influence the physicochemical properties of a molecule, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.[4][5] This guide provides an in-depth overview of the inferred biological potential of this compound, drawing upon the established activities of its structural analogs.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, acting through diverse mechanisms of action.[2][6] These mechanisms include the inhibition of crucial cellular enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8]

Inferred Mechanism of Action

Based on the activities of related compounds, this compound may exert anticancer effects through one or more of the following pathways:

-

Tyrosine Kinase Inhibition: Many quinoline-based compounds are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer cell proliferation and angiogenesis.[9]

-

Topoisomerase Inhibition: The quinoline core is found in several DNA intercalating agents that inhibit topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells.[2]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby arresting the cell cycle and inducing apoptosis.[10]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [1] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0 | [1] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0 | [1] |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [11][12] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant growth inhibition | [13] |

| Aminated Quinolinequinone (AQQ6) | DU-145 (Prostate) | Cytotoxic at 1-100 µM | [14] |

| Novel Quinoline Derivative (4c) | Various (NCI-60 panel) | Potent antitumor activity | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[15]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[16]

-

Cell Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control with a known anticancer drug.[16]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

The quinoline ring is the foundational structure for quinolone and fluoroquinolone antibiotics. The presence of halogens and a carboxylic acid group at the 3-position are key pharmacophoric features for antibacterial activity.[17][18] Therefore, this compound is a strong candidate for possessing antimicrobial properties.

Inferred Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[17][19] These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[17] The carboxylic acid group at the C-3 position is crucial for binding to the enzyme's active site.[17]

Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data from Structurally Related Compounds

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Quinoline (1) | Methicillin-resistant S. epidermidis (MRSE) | 0.30 - 0.78 | [4] |

| Quinoline Derivative (2) | Methicillin-resistant S. aureus (MRSA) | 3.0 | [20] |

| Quinoline Derivative (6) | MRSA | 1.5 | [20] |

| Quinoline-Thiazole Derivative (4m) | Candida albicans | 1.95 | [21] |

| Novel Quinoline Derivative (14) | Various bacterial strains | Significant potency | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent against bacteria and fungi.[19][23]

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria).[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[23]

-

Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).[19]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is limited, the extensive body of research on its structural analogs provides a strong basis for inferring its potential as a bioactive molecule. The presence of key pharmacophoric features—the quinoline core, halogen substituents, and a C-3 carboxylic acid—suggests that this compound is a promising candidate for investigation as both an anticancer and an antimicrobial agent.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized activities. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and MIC determination against a range of pathogenic bacteria and fungi. Subsequent studies could explore its specific mechanism of action, structure-activity relationships of further derivatives, and in vivo efficacy in relevant disease models. The findings from such investigations will be crucial in determining the therapeutic potential of this and related quinoline derivatives.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the common starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most prevalent and well-documented method for the synthesis of this compound is centered around the Gould-Jacobs reaction. This powerful synthetic tool allows for the construction of the 4-hydroxyquinoline scaffold from an aniline derivative and a malonic acid derivative. The general pathway involves three key transformations:

-

Condensation: Reaction of a substituted aniline with a diethyl (alkoxymethylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the resulting anilinomethylenemalonate to form the quinoline ring.

-

Hydrolysis and Chlorination: Saponification of the ester to the carboxylic acid, followed by chlorination of the 4-hydroxy group.

For the specific synthesis of this compound, the primary starting material is 4-bromoaniline .

Synthetic Pathways and Starting Materials

Two main synthetic pathways originating from 4-bromoaniline have been identified for the preparation of the target molecule.

Pathway 1: Gould-Jacobs Reaction with Diethyl (ethoxymethylene)malonate

This is the most classical and widely employed route. 4-bromoaniline is reacted with diethyl (ethoxymethylene)malonate. This initial condensation is followed by a high-temperature cyclization to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis of the ethyl ester furnishes 6-bromo-4-hydroxyquinoline-3-carboxylic acid, which is then chlorinated to afford the final product.

Caption: Gould-Jacobs synthesis of this compound.

Pathway 2: Reaction with Ethyl Propiolate

An alternative approach involves the reaction of 4-bromoaniline with ethyl propiolate. This reaction forms an enamine intermediate which then undergoes thermal cyclization to give 6-bromoquinolin-4(1H)-one. It is important to note that this pathway does not directly yield a C3-carboxylic acid derivative. Further steps of carboxylation would be required, making it a less direct route to the target molecule compared to the Gould-Jacobs reaction. However, it is a valid pathway for the synthesis of the core 6-bromo-4-hydroxyquinoline scaffold.

Caption: Alternative synthesis of the 6-bromo-4-hydroxyquinoline core.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoaniline | Diethyl (ethoxymethylene)malonate | Diphenyl ether | 240-250 | 0.5-1 | 61 | [1] |

Table 2: Hydrolysis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 10% NaOH (aq) | Water | Reflux | 1 | 96 | [1] |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 10% KOH (aq) | Water | Reflux | 5 | Not specified | [2] |

Table 3: Chlorination of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (or its precursor)

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromoquinolin-4(1H)-one | POCl₃ | Toluene | 115 | 4 | 32 | [1] |

| 6-Bromoquinolin-4(1H)-one | PCl₃ | Toluene | Reflux | 2 | 92.6 | [1] |

| 6-Bromoquinolin-4-ol | POCl₃ | Neat | Reflux | 3 | 81 | [3] |

| 6-Bromo-4-hydroxyquinoline | PCl₃ | DMF (cat.) | Reflux | 6 | 84 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate[1]

-

A mixture of 4-bromoaniline (17.5 mmol) and diethyl (ethoxymethylene)malonate is heated.

-

The resulting intermediate is added to heated diphenyl ether (60 mL).

-

The reaction mixture is heated to reflux for 1 hour.

-

After cooling to room temperature, n-hexane (200 mL) is added.

-

The precipitate is filtered, washed with n-hexane, to afford the product.

Protocol 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid[1]

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.1 mmol) is added to a 10% aqueous solution of NaOH (40 mL).

-

The mixture is heated to reflux for 1 hour.

-

The reaction mixture is cooled to 0 °C.

-

The pH is adjusted to 1 with 10N hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to yield the product.

Protocol 3: Synthesis of 6-Bromo-4-chloroquinoline (from 6-Bromoquinolin-4(1H)-one)[1]

Note: This protocol describes the chlorination of the scaffold without the C3-carboxylic acid. The chlorination of 6-bromo-4-hydroxyquinoline-3-carboxylic acid would proceed under similar conditions, though optimization may be required.

-

To a solution of 6-bromoquinolin-4(1H)-one (44.63 mmol) in toluene (100 mL), phosphorus trichloride (89.26 mmol) is added.

-

The mixture is heated to reflux for 2 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The solid residue is triturated with ether (100 mL), filtered, and dried to give the product.

Logical Workflow for Synthesis

The overall synthetic workflow can be visualized as a series of sequential steps, each with specific reagents and conditions, leading to the final product.

Caption: Overall experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more detailed experimental procedures and safety information. The choice of reagents and reaction conditions may be further optimized to improve yields and purity.

References

Spectroscopic and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 6-Bromo-4-chloroquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents predicted and theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a well-documented synthetic route to a key precursor. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted or based on theoretical values and typical ranges for similar compounds. They are provided for estimation purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the chlorine, bromine, and carboxylic acid groups, as well as the aromatic ring currents, will dictate the positions of the proton and carbon signals.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.4 | s (singlet) | - |

| H-5 | 8.3 - 8.5 | d (doublet) | ~2.0 |

| H-7 | 7.9 - 8.1 | dd (doublet of doublets) | ~9.0, ~2.0 |

| H-8 | 8.0 - 8.2 | d (doublet) | ~9.0 |

| COOH | 12.0 - 14.0 | br s (broad singlet) | - |

Note: Predicted values are based on the analysis of similar structures, such as 6-Bromo-4-chloroquinoline-3-carboxamide[1]. The carboxylic acid proton is expected to be a broad singlet and may be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-Cl | 148 - 152 |

| C-Br | 120 - 125 |

| Aromatic C-H | 125 - 140 |

| Aromatic Quaternary C | 120 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Theoretical IR Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch | 1210 - 1320 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Note: The broadness of the O-H stretch is due to hydrogen bonding[2][3][4].

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 285, 287, 289 | Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl. |

| [M-OH]⁺ | 268, 270, 272 | Loss of the hydroxyl radical. |

| [M-COOH]⁺ | 240, 242, 244 | Loss of the carboxylic acid group. |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens[5].

Experimental Protocols

The following are generalized protocols for the synthesis of a key precursor and for obtaining the spectroscopic data for this compound.

Synthesis of 6-Bromo-4-chloroquinoline

A common route to quinoline derivatives involves the cyclization of an aniline precursor, followed by chlorination.

Protocol:

-

Cyclization: 4-Bromoaniline is reacted with a suitable three-carbon electrophile, such as diethyl malonate or ethyl propiolate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol[6][7][8].

-

Chlorination: 6-Bromoquinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), under reflux conditions[7][9].

-

Work-up: After cooling, the reaction mixture is carefully poured into ice water and neutralized with a base (e.g., potassium carbonate or sodium bicarbonate) to precipitate the crude product[9].

-

Purification: The crude 6-bromo-4-chloroquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows[10]:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used[11][12].

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

-

KBr Pellet Method: The sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the sample holder for analysis[11].

-

Thin Solid Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly[13].

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques[14][15][16].

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL, and then further diluted[17].

-

Ionization: Electrospray ionization (ESI) is a common method for polar molecules like carboxylic acids. The sample solution is introduced into the mass spectrometer, where it is ionized.

-

Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Synthetic Workflow for 6-Bromo-4-chloroquinoline

The following diagram illustrates a common synthetic pathway to 6-bromo-4-chloroquinoline, a key precursor to the title compound.

Caption: Synthetic pathway for 6-Bromo-4-chloroquinoline.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 6-Bromo-4-chloroquinoline-3-carboxamide|CAS 1374868-94-6 [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. raco.cat [raco.cat]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. fiveable.me [fiveable.me]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Determining the Solubility of 6-Bromo-4-chloroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various laboratory solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and outlines detailed experimental protocols for its precise determination. Due to the absence of specific public domain data for this compound, this guide focuses on empowering researchers to generate reliable solubility data in-house.

Predicted Solubility Profile

Quinoline derivatives, particularly those with carboxylic acid moieties, exhibit a complex solubility profile influenced by the interplay of their aromatic, heterocyclic, and functional group characteristics. The quinoline core itself is largely hydrophobic.[1] The bromo and chloro substituents further increase the molecule's lipophilicity, suggesting poor solubility in aqueous solutions. However, the carboxylic acid group can act as a hydrogen bond donor and acceptor, and the quinoline nitrogen is weakly basic, which can enhance solubility in polar and especially in protic solvents.[1][2]

It is anticipated that this compound will exhibit low solubility in water and non-polar solvents, with increasing solubility in polar aprotic and polar protic solvents. Solvents capable of hydrogen bonding or acid-base interactions are likely to be the most effective.

Recommended Solvents for Solubility Screening

The following table presents a selection of common laboratory solvents, categorized by their polarity, which are recommended for the initial solubility screening of this compound.

| Solvent Class | Solvent | Formula | Type |

| Polar Protic | Water | H₂O | Protic |

| Methanol | CH₃OH | Protic | |

| Ethanol | C₂H₅OH | Protic | |

| Isopropanol | C₃H₈O | Protic | |

| Acetic Acid | C₂H₄O₂ | Protic | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | |

| Acetonitrile | CH₃CN | Aprotic | |

| Acetone | (CH₃)₂CO | Aprotic | |

| Non-Polar | Dichloromethane (DCM) | CH₂Cl₂ | Aprotic |

| Chloroform | CHCl₃ | Aprotic | |

| Toluene | C₇H₈ | Aprotic | |

| Hexane | C₆H₁₄ | Aprotic | |

| Diethyl Ether | (C₂H₅)₂O | Aprotic |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This method is based on achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[4]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (see table above)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Calibration Standards:

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[1]

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[4]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

Conclusion

References

Discovery and history of substituted quinoline carboxylic acids

An In-depth Technical Guide to the Discovery and History of Substituted Quinoline Carboxylic Acids

Introduction

The quinoline-4-carboxylic acid scaffold is a foundational structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] The journey of these compounds began with the isolation of the parent quinoline ring from coal tar in the 1830s. However, it was the targeted synthesis of its derivatives, specifically the functionally critical quinoline-4-carboxylic acids, that unlocked their vast therapeutic potential, leading to the development of vital drugs ranging from antimalarials to a powerful class of antibiotics.[1]

This technical guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and the synthetic evolution of substituted quinoline carboxylic acids. It details the progression from classical synthesis methods to the serendipitous discovery of their antibacterial properties and the subsequent rational design of the highly successful fluoroquinolone antibiotics. This document includes detailed experimental protocols for key reactions, quantitative data on structure-activity relationships, and pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Foundational Synthesis: Forging the Quinoline Core

The ability to synthesize the quinoline ring system was a critical precursor to the discovery of its therapeutic applications. Several classical named reactions, developed in the late 19th and early 20th centuries, provided the fundamental chemical tools to access this scaffold.

-

The Pfitzinger Reaction: First reported in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2][3][4] This method has been a mainstay for generating diverse analogs.[2][4]

-

The Combes Quinoline Synthesis: Reported by Combes in 1888, this reaction synthesizes 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6][7]

-

The Gould-Jacobs Reaction: Described in 1939, this reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[8][9][10] The reaction proceeds via the formation of an anilidomethylenemalonate intermediate, followed by thermal cyclization, hydrolysis, and decarboxylation.[8][11][12]

-

The Doebner Reaction: This method provides a route to quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][7]

These synthetic advancements allowed chemists to explore the chemical space around the quinoline nucleus, setting the stage for future discoveries.

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid

The story of quinolone antibiotics begins not with a targeted search for antibacterials, but as a fortunate accident during antimalarial research. The 4-aminoquinoline derivative, chloroquine , synthesized in 1934, was a critical antimalarial drug.[13][14][15] In the late 1950s and early 1960s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, chemist George Lesher and his colleagues isolated a byproduct from a chemical distillate.[16][17][18]

This impurity, a 1,8-naphthyridine derivative, showed unexpected antibacterial activity.[19] This led to a systematic investigation of related structures, culminating in the discovery of nalidixic acid in 1962.[20][21][22] Although technically a naphthyridone (containing a nitrogen at position 8 of the bicyclic core) rather than a true quinolone, nalidixic acid is universally recognized as the progenitor of the entire class.[17][23] It was introduced into clinical practice in 1967 for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria.[17][20][21]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones are bactericidal agents that exert their effect by interfering with bacterial DNA synthesis.[16][18] They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[24][25] These enzymes are crucial for managing DNA topology (supercoiling, knotting, and tangling) during replication, transcription, and repair.[24]

The mechanism involves the following key steps:

-

Enzyme Binding: Quinolones bind to the complex formed between the topoisomerase and the bacterial DNA.[26]

-

Inhibition of Ligase Activity: The drugs inhibit the re-ligation (resealing) step of the topoisomerase's function after it has cleaved the DNA to relieve topological stress.[16]

-

Formation of Toxic Complexes: This results in the stabilization of a ternary drug-enzyme-DNA complex, effectively converting these essential enzymes into cellular toxins that create permanent double-stranded breaks in the bacterial chromosome.[27]

-

Cell Death: These DNA breaks trigger a cascade of events, including the arrest of DNA replication, which ultimately leads to bacterial cell death.[24]

For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target for many Gram-positive bacteria, such as Staphylococci and Streptococci.[26] Eukaryotic cells lack DNA gyrase and their topoisomerases are significantly less susceptible to quinolone action, providing the basis for their selective toxicity against bacteria.[16]

The Fluorine Revolution and Generational Development

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.[20][23] The next major leap forward came in the 1970s and 1980s with the development of the fluoroquinolones .

The key structural modification was the addition of a fluorine atom at the C-6 position of the quinolone ring.[16][28] This single substitution dramatically increased the drug's penetration into bacterial cells and enhanced its binding affinity for DNA gyrase, resulting in a significant boost in potency and a broader spectrum of activity.[19][28]

This discovery ushered in an era of intense development, leading to successive "generations" of quinolones, each with improved properties.

| Generation | Key Compounds | Year of Discovery/Introduction | Key Characteristics & Improvements |

| First | Nalidixic Acid | 1962 | Narrow spectrum (Gram-negative enterics), used for UTIs.[16][20][22] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Late 1970s - Early 1980s | Fluorine at C-6 . Expanded Gram-negative activity (Pseudomonas), some Gram-positive and atypical coverage. Improved pharmacokinetics.[19][20][22][29] |

| Third | Levofloxacin, Gatifloxacin | Late 1980s - 1990s | Further enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae).[22] |

| Fourth | Moxifloxacin, Trovafloxacin | Late 1990s | Broadest spectrum, including enhanced activity against anaerobic bacteria.[22] |

Table 1: Generations of Quinolone Antibiotics.

Structure-Activity Relationships (SAR)

The extensive research into fluoroquinolones has led to a well-defined understanding of the relationship between their chemical structure and antibacterial activity.

| Position on Quinolone Core | Substituent/Group | Impact on Activity |

| N-1 | Alkyl (e.g., Ethyl) or Cycloalkyl (e.g., Cyclopropyl) | Essential for activity. A cyclopropyl group, as seen in ciprofloxacin, often provides optimal potency.[29][30] |

| C-3 & C-4 | Carboxylic Acid & Keto Group | These two groups are absolutely essential for binding to DNA gyrase and for antibacterial activity. They cannot be significantly altered without a total loss of function.[29][30] |

| C-5 | Amino, Methyl | Can increase Gram-positive activity.[30] |

| C-6 | Fluorine | Crucial modification . Dramatically increases potency, cell penetration, and DNA gyrase inhibition.[28][29] |

| C-7 | Piperazine or other N-heterocycles | Modulates spectrum of activity and pharmacokinetics. Piperazine rings enhance activity against Pseudomonas and other Gram-negative bacteria.[19][20][29] |

| C-8 | Halogen (F, Cl) or Methoxy | A second fluorine atom (as in fleroxacin) can further increase activity but may also increase phototoxicity.[20] A methoxy group can reduce side effects. |

| X (Position 8) | Carbon (Quinolone) or Nitrogen (Naphthyridone) | Defines the core scaffold. Both have produced clinically useful drugs.[23] |

Table 2: Key Structure-Activity Relationships of Quinolone Antibiotics.

Detailed Experimental Protocols

The following are representative protocols for the foundational synthesis of the quinoline carboxylic acid scaffold.

Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

This protocol describes the synthesis from isatin and acetophenone.[2]

Materials:

-

Isatin (1.0 eq)

-

Acetophenone (1.0 eq)

-

Potassium Hydroxide (KOH) pellets (approx. 4.0 eq)

-

95% Ethanol

-

Hydrochloric Acid (HCl) for acidification

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH in approximately 30 mL of 95% ethanol with stirring. Caution: Dissolution is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color as the isatin ring opens to form the potassium isatinate intermediate. Stir at room temperature for 30-45 minutes.[2]

-

Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[2]

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Filter to remove any insoluble material. Slowly acidify the filtrate with concentrated HCl until precipitation of the product is complete (pH ~4-5).

-

Purification: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol describes the synthesis from aniline and diethyl ethoxymethylenemalonate.[11][12]

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0 eq)

-

Dowtherm A (or similar high-boiling solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric Acid (HCl)

-

Reaction vessel suitable for high temperatures

Procedure:

-

Condensation: Gently heat a mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). An exothermic reaction will occur, and ethanol is eliminated. Heat at approximately 100-120°C for 1-2 hours to complete the formation of the intermediate, ethyl anilinomethylenemalonate.

-

Cyclization: Add the intermediate to a high-boiling solvent such as Dowtherm A preheated to ~250°C. Maintain this temperature for 15-30 minutes to effect cyclization to ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis (Saponification): Cool the reaction mixture and extract the quinoline ester. Add the ester to a 10% aqueous solution of sodium hydroxide and reflux the mixture for 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

-

Decarboxylation: Cool the basic solution and carefully acidify with HCl. The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid and heat it (either dry or in a high-boiling solvent) to effect decarboxylation, releasing CO2 and yielding 4-hydroxyquinoline.

-

Purification: The final product can be purified by recrystallization.

Conclusion

The history of substituted quinoline carboxylic acids is a compelling narrative of chemical synthesis, serendipitous discovery, and rational drug design. From their origins as curiosities derived from coal tar, the quinoline scaffold was first made accessible through foundational organic reactions like the Pfitzinger and Gould-Jacobs syntheses. The unintentional discovery of nalidixic acid's antibacterial properties during antimalarial research launched an entirely new and vital class of antibiotics.

The subsequent introduction of the C-6 fluorine atom was a watershed moment, transforming the limited potential of the early quinolones into the broad-spectrum power of the fluoroquinolones. Decades of research into their structure-activity relationships have yielded potent therapies for a wide range of bacterial infections. However, the continued rise of antibiotic resistance poses a significant threat to the clinical utility of this important drug class, necessitating ongoing research and the development of novel derivatives to overcome these challenges.[24][27] The rich history of the quinolones serves as both a guide and an inspiration for the future of antimicrobial drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Combes Quinoline Synthesis [drugfuture.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Gould-Jacobs reaction - Wiktionary, the free dictionary [en.wiktionary.org]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 14. Chloroquine - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 18. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbiologyresearch.org [microbiologyresearch.org]

- 25. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]